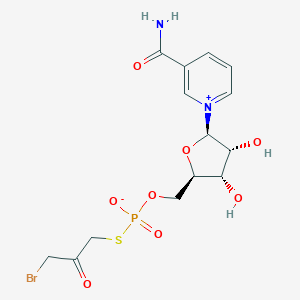
2-(Diethylamino)-N-mesitylacetamide hydrochloride
Descripción general
Descripción
2-(Diethylamino)-N-mesitylacetamide hydrochloride is a chemical compound that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and characteristics of 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves careful selection of precursors and reaction conditions to ensure the formation of the desired product. For instance, the synthesis of 2-chloro-N-(diethylcarbamothioyl)benzamide as described in the first paper involves elemental analysis and IR spectroscopy for characterization . Similarly, the synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and its hydrochloride salt, as mentioned in the second paper, involves the preparation of the compound and its salt form, followed by X-ray crystallography for structural determination . These methods could potentially be applied to the synthesis and analysis of 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. The first paper discusses the use of Hartree-Fock and density functional methods to determine the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide . The second paper describes the X-ray crystal structures of a related compound and its hydrochloride salt, highlighting the importance of intramolecular hydrogen bonding and intermolecular associations . These techniques and findings could be relevant when analyzing the molecular structure of 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Although the provided papers do not detail specific chemical reactions of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, they do offer insights into the reactivity of structurally similar compounds. For example, the formation of a non-centrosymmetric interdigitated 'V' polymeric network in one of the compounds suggests potential reactivity that could lead to polymer formation . These insights could guide the analysis of chemical reactions involving 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The first paper provides a detailed analysis of the vibrational spectra of a related compound, which can be related to its physical properties . The second paper discusses the non-linear optical properties of a related compound, indicating potential applications in materials science . These properties could be compared to those of 2-(Diethylamino)-N-mesitylacetamide hydrochloride to predict its behavior in various environments.
Aplicaciones Científicas De Investigación
Additionally, a compound named “4-amino-N-[2 (diethylamino) ethyl] benzamide” was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . This complex was characterized by several physicochemical methods and examined for antibacterial activity .
-
- A complex named 4-amino-N-[2 (diethylamino) ethyl] benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . This complex was characterized by several physicochemical methods and examined for antibacterial activity .
-
- A complex named 4-amino-N-[2 (diethylamino) ethyl] benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . This complex was characterized by several physicochemical methods and examined for antibacterial activity .
Safety And Hazards
This involves studying the toxicity, flammability, reactivity, and environmental impact of the compound. It includes determining appropriate handling, storage, and disposal procedures.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications, modifications to improve properties, or further studies to better understand the compound.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propiedades
IUPAC Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGJYYOMPUGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045702 | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-N-mesitylacetamide hydrochloride | |
CAS RN |
1027-14-1 | |
| Record name | Mesocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
